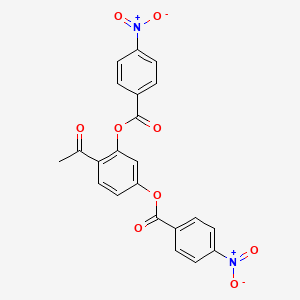
4-Acetylbenzene-1,3-diyl bis(4-nitrobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ACETYL-3-[(4-NITROBENZOYL)OXY]PHENYL 4-NITROBENZOATE is a complex organic compound characterized by the presence of multiple functional groups, including acetyl, nitro, and benzoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETYL-3-[(4-NITROBENZOYL)OXY]PHENYL 4-NITROBENZOATE typically involves multiple steps, starting from readily available starting materials. One common approach is as follows:
Nitration: The nitration of benzene derivatives to introduce nitro groups using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The formation of ester bonds by reacting the hydroxyl groups with benzoic acid derivatives in the presence of a dehydrating agent such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-ACETYL-3-[(4-NITROBENZOYL)OXY]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Substitution: The acetyl group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of amino derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-ACETYL-3-[(4-NITROBENZOYL)OXY]PHENYL 4-NITROBENZOATE has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural features.
Biological Studies: Used in studies to understand the interactions of nitro and acetyl groups with biological molecules.
Mecanismo De Acción
The mechanism of action of 4-ACETYL-3-[(4-NITROBENZOYL)OXY]PHENYL 4-NITROBENZOATE involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the acetyl group can undergo nucleophilic attack. These interactions can affect biological pathways and molecular functions, making the compound useful in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(3-NITROBENZOYL)OXY]PHENYL 3-NITROBENZOATE
- 4-{4-[(3-NITROBENZOYL)OXY]PHENOXY}PHENYL 3-NITROBENZOATE
- 4-[(4-NITROBENZOYL)OXY]PHENYL 4-NITROBENZOATE
Propiedades
Fórmula molecular |
C22H14N2O9 |
|---|---|
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
[4-acetyl-3-(4-nitrobenzoyl)oxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C22H14N2O9/c1-13(25)19-11-10-18(32-21(26)14-2-6-16(7-3-14)23(28)29)12-20(19)33-22(27)15-4-8-17(9-5-15)24(30)31/h2-12H,1H3 |
Clave InChI |
LGMPVXVPAVUTSS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


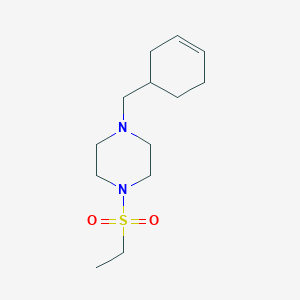
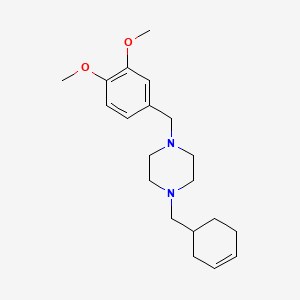
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine](/img/structure/B10884255.png)
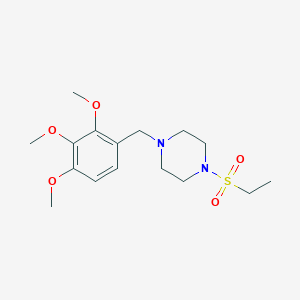
![1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine](/img/structure/B10884272.png)
![2-(3-chlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B10884284.png)
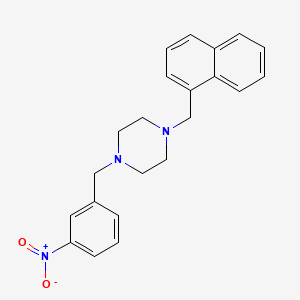
![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10884294.png)
![2,4-dichloro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10884295.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10884297.png)
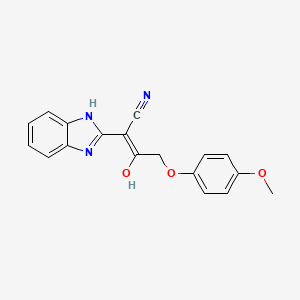
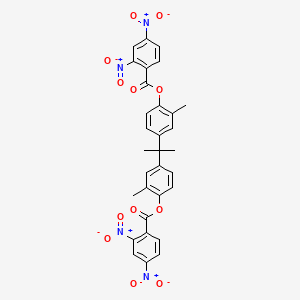
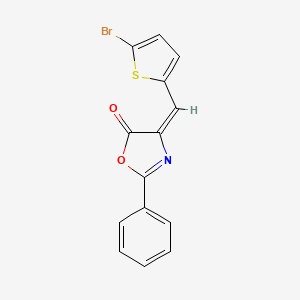
![N-(1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B10884318.png)
